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Compound of Interest

Compound Name: SCH79797 dihydrochloride

Cat. No.: B572083

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported in vivo efficacy of Irresistin-16, a
derivative of the antibiotic SCH79797. Detailed protocols for key experiments are included to
facilitate the replication and further investigation of this compound's potent antibacterial
properties.

Introduction

Irresistin-16 (IRS-16) is a promising antibiotic candidate with a novel dual mechanism of action
that combines the inhibition of folate metabolism with the disruption of bacterial membrane
integrity. This dual action makes it effective against a broad spectrum of both Gram-positive
and Gram-negative bacteria, including drug-resistant strains, and is associated with an
undetectably low frequency of resistance development.[1] In vivo studies have demonstrated
its efficacy in a murine infection model, highlighting its potential as a therapeutic agent.[2]

Mechanism of Action

Irresistin-16 exerts its bactericidal effects through two independent and synergistic
mechanisms:

o Folate Synthesis Inhibition: It targets and inhibits dihydrofolate reductase (DHFR), a critical
enzyme in the folate biosynthetic pathway. This disrupts the production of essential
precursors for DNA, RNA, and protein synthesis.
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 Membrane Permeabilization: It directly binds to and activates the mechanosensitive channel
of large conductance (MsclL) in the bacterial cell membrane. This activation leads to the
formation of a large pore, causing leakage of cellular contents and membrane depolarization.

[2]

The following diagram illustrates the dual-targeting mechanism of Irresistin-16.
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Caption: Dual mechanism of action of Irresistin-16.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity and
cytotoxicity of Irresistin-16.

Table 1: In Vitro Antibacterial Activity of Irresistin-16
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Bacterial .

. Strain MIC (uM) MBIC (uM) Reference
Species
Streptococcus

UA159 0.122 0.061 [2]

mutans
Streptococcus

o ATCC 10556 1.953 1.953 [2]
sanguinis

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Table 2: In Vitro Antibacterial Activity of Parent Compound SCH-79797 (as a proxy for Irresistin-
16)

Bacterial Species MIC (pg/mL) Reference
ESKAPE Pathogens 2-6.25
Neisseria gonorrhoeae Not specified

Note: Specific MIC values for Irresistin-16 against ESKAPE pathogens and N. gonorrhoeae are
not yet published. The data for the parent compound SCH-79797 is provided as an estimate of

its broad-spectrum activity.

Table 3: In Vivo Efficacy Summary of Irresistin-16

Animal Model Pathogen Outcome Reference

Effective in clearing
the infection. Showed
Mouse Vaginal Neisseria greater therapeutic 2]
Infection gonorrhoeae effect than the parent
compound SCH-

79797.

Note: Specific quantitative data on bacterial load reduction (CFU) and survival rates from the in

vivo studies are not publicly available at this time.
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Table 4: Cytotoxicity of Irresistin-16

Cell Line Assay Result Reference

Low cytotoxicity

Mouse Fibroblast Live/Dead Cell observed at effective 2]
L929 Viability, CCK-8 antibacterial
concentrations.

Note: Irresistin-16 is reported to be nearly 1,000 times more potent against bacteria than
human cells.[1]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Irresistin-16
against a bacterial strain.

Materials:
e [rresistin-16 stock solution (e.g., in DMSO)

» Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth
medium

o Sterile 96-well microtiter plates

» Bacterial culture in logarithmic growth phase, adjusted to a concentration of 1 x 10"6
CFU/mL

e Incubator (37°C)

Plate reader (optional, for OD600 measurements)

Procedure:
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e Prepare a serial two-fold dilution of Irresistin-16 in the appropriate growth medium in the 96-
well plate. The final volume in each well should be 100 pL.

* Include a positive control well (medium with bacteria, no drug) and a negative control well
(medium only).

 Inoculate each well (except the negative control) with 100 pL of the bacterial suspension to
achieve a final concentration of 5 x 10"5 CFU/mL.

 Incubate the plate at 37°C for 18-24 hours.

o Determine the MIC by visual inspection. The MIC is the lowest concentration of Irresistin-16
that completely inhibits visible bacterial growth.

o (Optional) Read the optical density at 600 nm (OD600) using a plate reader to quantify
bacterial growth.

Protocol 2: In Vivo Efficacy in a Murine Model of
Neisseria gonorrhoeae Vaginal Infection

This is a representative protocol based on established methods for this infection model,
adapted for the evaluation of Irresistin-16.
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Phase 1: Animal Preparation
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(5-7 days)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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